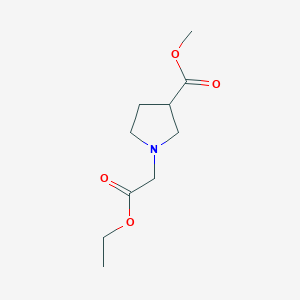
(r)-2-Amino-1-(4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r)-2-Amino-1-(4-nitrophenyl)ethanol is a chiral compound that has been used in various scientific research applications. It is commonly synthesized through a multi-step process that involves the reduction of a nitro group to an amino group. This compound has shown promising results in the fields of pharmacology and biochemistry due to its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (r)-2-Amino-1-(4-nitrophenyl)ethanol involves the binding of the compound to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzymatic activity. This mechanism has been studied extensively using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (r)-2-Amino-1-(4-nitrophenyl)ethanol have been studied in various in vitro and in vivo models. It has been shown to have a potent inhibitory effect on acetylcholinesterase activity, which may have potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (r)-2-Amino-1-(4-nitrophenyl)ethanol in lab experiments include its high purity and yield, as well as its unique biochemical and physiological effects. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of (r)-2-Amino-1-(4-nitrophenyl)ethanol. One potential avenue is the development of new therapeutic applications for the compound, particularly in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various biological systems. Finally, the development of new synthesis methods and the optimization of existing methods may lead to more efficient and cost-effective production of (r)-2-Amino-1-(4-nitrophenyl)ethanol.
Métodos De Síntesis
The synthesis of (r)-2-Amino-1-(4-nitrophenyl)ethanol involves the reduction of 4-nitroacetophenone to 4-nitrophenyl ethanol, followed by the resolution of the racemic mixture using a chiral resolving agent. The resulting (r)-2-Amino-1-(4-nitrophenyl)ethanol is obtained in high purity and yield.
Aplicaciones Científicas De Investigación
(r)-2-Amino-1-(4-nitrophenyl)ethanol has been used in various scientific research applications due to its unique properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential therapeutic applications in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
129894-62-8 |
|---|---|
Nombre del producto |
(r)-2-Amino-1-(4-nitrophenyl)ethanol |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
Clave InChI |
DZOWZBGCZPHHLM-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CN)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)





![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)



![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)

